B2 Receptor Binding Affinity Conferred by the 6‑Acetamido‑acrylic Acid Fragment: FR167344 vs. FR173657 Direct Comparison
The only structural difference between FR167344 and FR173657 lies in the aryl‑acrylamide warhead that is supplied by the target building block. In CHO cell membranes expressing human recombinant B2 receptors, FR173657 (containing the 6‑acetamidopyridin‑3‑yl‑acrylic acid fragment) is 7.3‑fold more potent than FR167344 (which carries a 4‑(N,N‑dimethylcarbamoyl)cinnamido group) [1]. This single‑digit nanomolar vs. double‑digit nanomolar IC50 gap is directly attributable to the building block under evaluation.
| Evidence Dimension | Human recombinant Bradykinin B2 receptor binding IC50 (CHO membranes, [³H]BK displacement) |
|---|---|
| Target Compound Data | FR173657 IC50 = 8.9 ± 3.9 nM (n=3) |
| Comparator Or Baseline | FR167344 IC50 = 65 ± 20 nM (n=3) |
| Quantified Difference | 7.3‑fold higher affinity for the compound containing the 6‑acetamidopyridin‑3‑yl‑acrylic acid fragment |
| Conditions | Competitive binding assay; CHO cell membranes expressing recombinant human B2 receptor; [³H]bradykinin as radioligand; values are mean ± SE (n=3 separate experiments) [1]. |
Why This Matters
A procurement decision that selects the 6‑acetamidopyridin‑3‑yl‑acrylic acid building block over the cinnamido alternative directly enables a >7‑fold gain in final antagonist potency, a decisive advantage in medicinal chemistry programs targeting the bradykinin B2 axis.
- [1] Aramori, I.; Zenkoh, J.; Morikawa, N.; O'Donnell, N.; Asano, M.; Nakamura, K.; Iwami, M.; Kojo, H.; Notsu, Y. Novel Subtype-Selective Nonpeptide Bradykinin Receptor Antagonists FR167344 and FR173657. Molecular Pharmacology 1997, 51 (2), 189–196. View Source
